

Solubility of Deuterium Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deuterium bromide*

Cat. No.: *B076789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **deuterium bromide** (DBr) in a range of organic solvents relevant to research and drug development. Due to the limited availability of direct solubility data for **deuterium bromide**, this guide utilizes solubility data for hydrogen bromide (HBr) as a close proxy, based on the principle that isotopic substitution of hydrogen with deuterium has a minimal effect on this physical property. The guide presents quantitative solubility data for HBr in various organic solvents, details a generalized experimental protocol for determining gas solubility, and includes a visual representation of the experimental workflow. This information is intended to assist researchers in designing and executing experiments involving **deuterium bromide** in organic media.

Introduction

Deuterium bromide (DBr), the deuterated analogue of hydrogen bromide, is a valuable reagent in organic synthesis, particularly in the preparation of deuterated compounds for use as internal standards in mass spectrometry, as probes in mechanistic studies, and in the synthesis of active pharmaceutical ingredients. Understanding its solubility in various organic solvents is crucial for reaction design, optimization, and purification processes.

This guide addresses the significant gap in publicly available quantitative solubility data for DBr. By leveraging the extensive data available for HBr, we provide a reliable estimation of DBr's

solubility behavior. The document is structured to provide researchers with both the necessary data for practical application and the methodological background for further experimental investigation.

Estimated Solubility of Deuterium Bromide (as Hydrogen Bromide)

The following table summarizes the quantitative solubility of hydrogen bromide (HBr) in a selection of organic solvents. This data serves as a strong estimate for the solubility of **deuterium bromide** (DBr) under similar conditions. The solubility of gases is dependent on temperature and pressure.

Solvent Class	Solvent	Temperature (°C)	Pressure (Partial Pressure of HBr)	Solubility	Reference
Hydrocarbons	n-Heptane	-78.5	1.013 bar	Mole Fraction: 1.09 $\times 10^{-3}$	[1]
n-Heptane	-63.5	1.013 bar	Mole Fraction: 1.97 $\times 10^{-3}$	[1]	
n-Heptane	-45.2	1.013 bar	Mole Fraction: 3.74 $\times 10^{-3}$	[1]	
Benzene (in 0.5 M n-Heptane)	-78.5	1.013 bar	Mole Fraction: 8.50 $\times 10^{-4}$	[1]	
Toluene (in 0.5 M n-Heptane)	-78.5	1.013 bar	Mole Fraction: 7.79 $\times 10^{-4}$	[1]	
m-Xylene (in 0.5 M n-Heptane)	-78.5	1.013 bar	Mole Fraction: 7.14 $\times 10^{-4}$	[1]	
Mesitylene (in 0.5 M n-Heptane)	-78.5	1.013 bar	Mole Fraction: 6.57 $\times 10^{-4}$	[1]	
Halogenated Hydrocarbons	Carbon Tetrachloride	0	1.013 bar	Mole Fraction: 0.027	[2]
Carbon Tetrachloride	25	1.013 bar	Mole Fraction: 0.012	[2]	

Mole					
Chloroform	0	1.013 bar	Fraction:	[2]	
			0.077		
Mole					
Chloroform	25	1.013 bar	Fraction:	[2]	
			0.033		
Alcohols	Ethanol	-	-	Soluble	[3]
				Soluble	
Ethers	Diethyl Ether	Ambient	-	(forms ~0.7- 0.75 M solution)	[3]
Carboxylic Acids	Acetic Acid	Ambient	-	Soluble (available as 33% w/w solution)	[4]

Note: The term "Soluble" indicates that while quantitative data at specific temperatures and pressures were not found in the immediate search, the substance is known to dissolve to a practically useful extent.[3][4] The solubility in diethyl ether suggests a molarity of approximately 0.70-0.75 M can be achieved.[3]

Experimental Protocol for Determining Gas Solubility

This section outlines a generalized experimental protocol for determining the solubility of a corrosive gas like **deuterium bromide** or hydrogen bromide in an organic solvent. The method described is a static synthetic method, which is a common and reliable technique for such measurements.

3.1. Materials and Apparatus

- **Deuterium Bromide** (or Hydrogen Bromide) Gas: High purity grade.
- Organic Solvent: Desired solvent, dried and degassed prior to use.

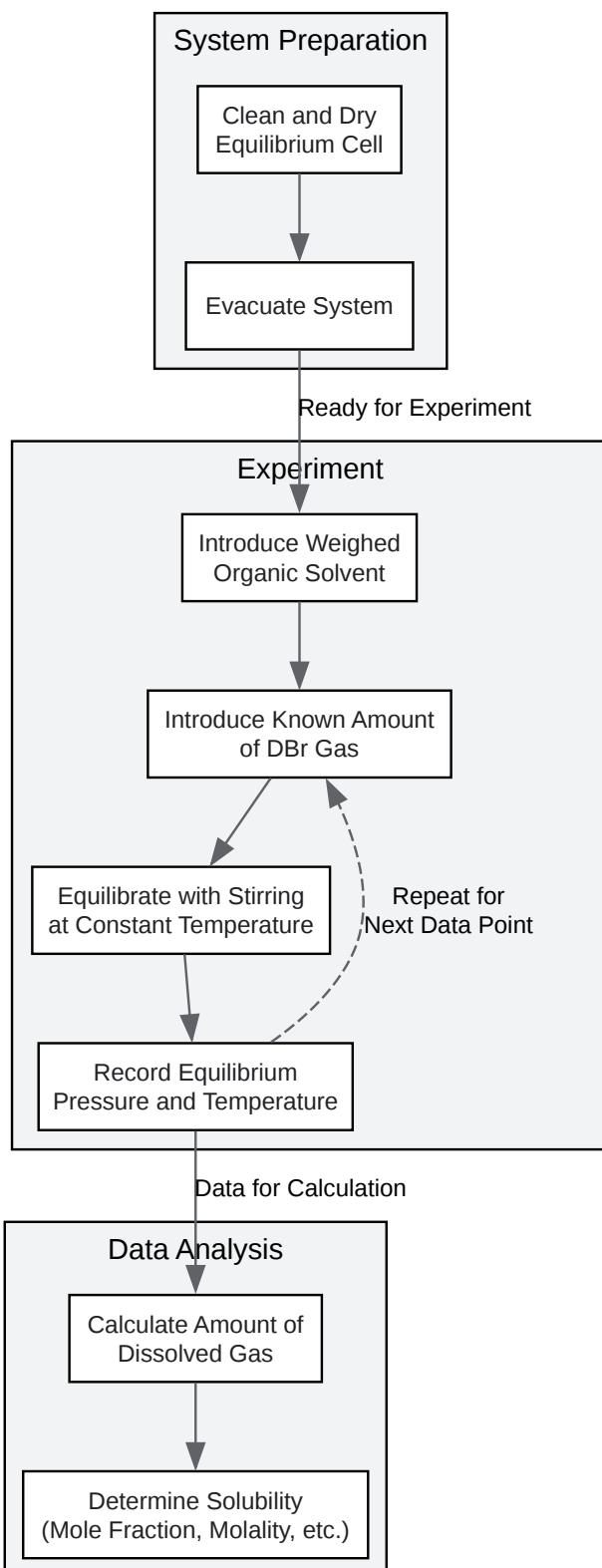
- High-Pressure Equilibrium Cell: Constructed from a material resistant to DBr/HBr (e.g., Hastelloy C-276, Monel, or stainless steel with a PTFE liner). The cell should be equipped with a pressure transducer, a temperature probe (e.g., a platinum resistance thermometer), a magnetic stirrer, and sapphire windows for visual observation of the phase behavior.
- Gas Dosing System: A calibrated gas reservoir of known volume connected to the equilibrium cell via a high-pressure valve.
- Vacuum Pump: To evacuate the system.
- Thermostat Bath: To maintain a constant and uniform temperature of the equilibrium cell.
- Analytical Balance: For accurate weighing of the solvent.
- Data Acquisition System: To record temperature and pressure.

3.2. Safety Precautions

- Corrosive Gas Handling: **Deuterium bromide** and hydrogen bromide are highly corrosive and toxic. All work must be conducted in a well-ventilated fume hood.[5]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat. A self-contained breathing apparatus (SCBA) should be available for emergencies.[6][7]
- Material Compatibility: Ensure all components of the experimental setup are compatible with anhydrous DBr/HBr. Avoid contact with incompatible materials such as strong bases, oxidizers, and many metals.[1]
- Pressure Safety: The apparatus must be designed and tested to withstand the experimental pressures. Use appropriate pressure relief devices.

3.3. Experimental Procedure

- System Preparation:
 - Thoroughly clean and dry the equilibrium cell.


- Evacuate the entire system using the vacuum pump to remove any residual air and moisture.
- Solvent Introduction:
 - Accurately weigh a known amount of the degassed organic solvent and introduce it into the evacuated equilibrium cell.
 - Seal the cell and allow it to reach thermal equilibrium in the thermostat bath at the desired temperature. Record the vapor pressure of the solvent.
- Gas Introduction:
 - Fill the gas reservoir with DBr/HBr gas to a known pressure.
 - Slowly introduce a known amount of DBr/HBr gas from the reservoir into the equilibrium cell. The amount of gas can be calculated using the ideal gas law or a more precise equation of state, based on the pressure drop in the reservoir.
- Equilibration:
 - Stir the solvent-gas mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure equilibrium is reached.
 - Monitor the pressure inside the cell. Equilibrium is considered to be reached when the pressure remains constant over a significant period.
- Data Collection:
 - Record the final equilibrium pressure and temperature.
- Repeat for Different Concentrations:
 - Repeat steps 3-5 by incrementally adding more DBr/HBr to the cell to obtain solubility data at different partial pressures.

3.4. Data Analysis

- The amount of dissolved gas can be calculated from the total amount of gas introduced and the amount of gas in the vapor phase. The latter can be determined from the partial pressure of the gas in the headspace of the cell.
- The solubility can be expressed in various units, such as mole fraction, molality, or Henry's Law constants.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **deuterium bromide** solubility in an organic solvent using the static synthetic method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for **deuterium bromide** in organic solvents remains scarce, the data for hydrogen bromide provides a robust and reliable proxy for researchers and drug development professionals. This guide offers a compilation of this essential data, alongside a detailed experimental protocol for those wishing to perform their own solubility measurements. The provided information aims to facilitate the effective and safe use of **deuterium bromide** in organic synthesis and other research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. airgas.com [airgas.com]
- 3. [hydrogen bromide](http://hydrogen-bromide.chemister.ru) [chemister.ru]
- 4. Hydrogen bromide, 33% w/w (45% w/v) soln. in acetic acid 2500 mL | Request for Quote [thermofisher.com]
- 5. lanxess.com [lanxess.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. holstongases.com [holstongases.com]
- To cite this document: BenchChem. [Solubility of Deuterium Bromide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076789#solubility-of-deuterium-bromide-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com